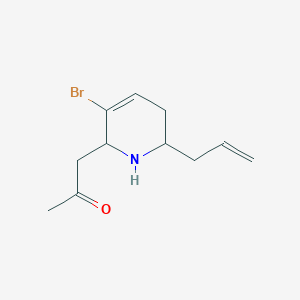
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one is a complex organic compound featuring a bromine atom, a prop-2-enyl group, and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring, followed by the introduction of the bromine atom and the prop-2-enyl group. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halides under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Oxidizing Cell Membranes: The bromine atom can oxidize thiol groups on cell membranes, leading to cell lysis.
Interfering with Metabolic Pathways: The compound can bind to proteins and enzymes, disrupting normal cellular functions.
Comparación Con Compuestos Similares
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-2-methylpropene: Similar in having a bromine atom and an alkene group.
2-Bromo-2-nitro-1,3-propanediol: Shares the bromine atom and has antimicrobial properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
1-(5-bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one |
InChI |
InChI=1S/C11H16BrNO/c1-3-4-9-5-6-10(12)11(13-9)7-8(2)14/h3,6,9,11,13H,1,4-5,7H2,2H3 |
Clave InChI |
FKELFNAVZPIGPY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1C(=CCC(N1)CC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




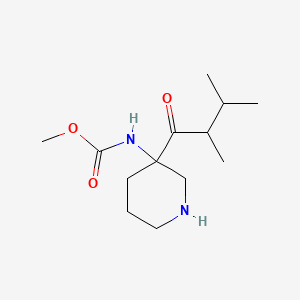
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)

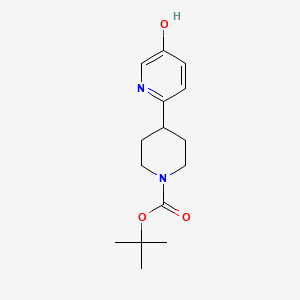

![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
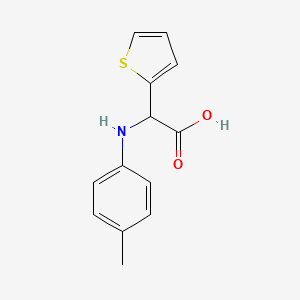


![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
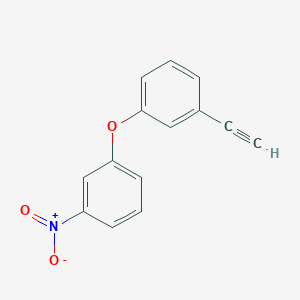
![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
